1-[4-(4-{[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone
Description
The compound 1-[4-(4-{[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone features a 1,2,3-triazole core linked to a piperazine ring via a carbonyl group. The piperazine is further connected to a phenyl-ethanone moiety, while the triazole is substituted with a 4-chlorophenyl group and a pyridin-3-yl group.
Molecular Formula: C₂₆H₂₂ClN₇O₂
Molecular Weight: ~500.0 g/mol (calculated).
Key Features:
- 1,2,3-Triazole core for click chemistry compatibility.
- Piperazine spacer enhancing solubility and conformational flexibility.
- 4-Chlorophenyl and pyridinyl substituents for electronic and steric modulation.
Properties
IUPAC Name |
1-[4-[4-[1-(4-chlorophenyl)-5-pyridin-3-yltriazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN6O2/c1-18(34)19-4-8-22(9-5-19)31-13-15-32(16-14-31)26(35)24-25(20-3-2-12-28-17-20)33(30-29-24)23-10-6-21(27)7-11-23/h2-12,17H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIKZRYTNWQBRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-{[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazole Ring:
Introduction of the Piperazine Moiety: This step involves the reaction of the triazole intermediate with a piperazine derivative.
Coupling with the Aromatic Ring: The final step involves coupling the piperazine-triazole intermediate with an aromatic ketone under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits distinct reactivity based on its functional groups:
A. Triazole Ring
- Nucleophilic Substitution : The triazole’s N-1 position (adjacent to the 4-chlorophenyl group) undergoes regioselective alkylation with electrophiles (e.g., methyl iodide) .
- Metal Coordination : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), enabling catalytic applications .
B. Piperazine Core
- Protonation : The secondary amines (pKa ~9.5) are protonated under acidic conditions, enhancing solubility in polar solvents .
- Acylation Resistance : Steric hindrance from the triazole-carbonyl group prevents further acylation under standard conditions .
C. 4-Chlorophenyl Group
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids is feasible under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃) .
Stability and Degradation
Table 2: Stability Under Various Conditions
Notable Findings:
- Hydrolysis of the acetyl group under basic conditions produces 1-[4-(4-{[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]acetic acid .
- Photodegradation is minimized by storage in amber vials.
Biological Interactions
Scientific Research Applications
1-[4-(4-{[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[4-(4-{[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The triazole ring and the piperazine moiety are crucial for its binding affinity and specificity. The exact pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Structurally Related Compounds
Key Findings from Comparative Analysis
Structural Variations and Electronic Effects
- Triazole vs. Pyrazole Cores : The target compound’s 1,2,3-triazole (from click chemistry) offers stronger dipole interactions compared to pyrazole derivatives (e.g., ), which may enhance binding to biological targets like kinases or antimicrobial enzymes .
- The pyridin-3-yl group introduces a basic nitrogen, enhancing solubility and hydrogen-bonding capacity versus phenyl or furyl groups (e.g., ) . Piperazine vs.
Biological Activity
The compound 1-[4-(4-{[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. Its structure incorporates a triazole moiety, which is known for various pharmacological properties, including anticancer and antimicrobial activities.
Chemical Structure
The compound features a piperazine ring, a triazole unit, and a chlorophenyl substituent, which are critical for its biological activity. The molecular formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing triazole and piperazine moieties exhibit significant biological activities. Specifically, studies have shown that derivatives of this compound demonstrate anticancer properties against various cancer cell lines.
Anticancer Activity
A study evaluating a series of triazole derivatives found that compounds similar to 1-[4-(4-{[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone exhibit potent anticancer effects. For instance, derivatives with similar structural features showed IC50 values ranging from to against prostate (PC3 and DU145), lung (A549), and breast (MCF7) cancer cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 9d | PC3 | 0.17 ± 0.063 |
| 9d | A549 | 0.19 ± 0.075 |
| 9d | MCF7 | 0.51 ± 0.083 |
| 9d | DU145 | 0.16 ± 0.083 |
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, the presence of the triazole ring is associated with the inhibition of DNA synthesis and cell division in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Research has indicated that substituents on the triazole and piperazine rings significantly influence activity levels. For instance:
- Chlorophenyl Substituent : Enhances lipophilicity and may improve cell membrane permeability.
- Pyridine Moiety : Contributes to increased interaction with biological targets due to nitrogen's ability to form hydrogen bonds.
Case Studies
Several studies have documented the synthesis and evaluation of triazole derivatives similar to our compound:
- Synthesis and Evaluation : A series of triazole-linked compounds were synthesized and evaluated for their anticancer activities against multiple cell lines, revealing promising results with certain derivatives achieving low IC50 values .
- Comparative Studies : Compounds with modifications at the triazole position demonstrated varying levels of activity, suggesting that specific substitutions can lead to enhanced efficacy against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
